molecular formula C10H6F3IN2O2 B1430283 Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 1432895-08-3

Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1430283
CAS No.: 1432895-08-3
M. Wt: 370.07 g/mol
InChI Key: ODFUCWKCMZGKHW-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H6F3IN2O2 and its molecular weight is 370.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 1432895-08-3) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C₁₀H₆F₃IN₂O₂
  • Melting Point : 158–161 °C
  • Functional Groups : Iodine and trifluoromethyl groups contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported for synthesizing imidazo[1,2-a]pyridines using different catalytic systems, including iron-catalyzed reactions and microwave-assisted synthesis .

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, a related compound showed an IC₅₀ value of 3.9 nM against c-Met kinase and inhibited tumor growth by 75% in vivo . This suggests that this compound may also possess similar anticancer properties due to structural similarities.

CompoundTargetIC₅₀ (nM)Tumor Growth Inhibition (%)
22e (related)c-Met3.975

The mechanism of action for imidazo[1,2-a]pyridine derivatives often involves inhibition of receptor tyrosine kinases (RTKs), particularly c-Met. This pathway is crucial in cancer progression and metastasis. The inhibition leads to decreased phosphorylation of c-Met and subsequent downstream signaling pathways that promote tumor growth .

Study 1: Anticancer Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives highlighted the compound's ability to inhibit cell proliferation in cancer models. The compound exhibited promising results in inhibiting c-Met phosphorylation in various cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of imidazo[1,2-a]pyridine derivatives revealed that modifications at the 6-position significantly influenced biological activity. For example, introducing polar groups enhanced cellular activity against cancer cells .

Properties

IUPAC Name

methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3IN2O2/c1-18-9(17)5-2-3-6-15-7(10(11,12)13)8(14)16(6)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUCWKCMZGKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=C2I)C(F)(F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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